molecular formula C21H19N5O2 B2516484 4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione CAS No. 1119391-98-8

4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Cat. No. B2516484
CAS RN: 1119391-98-8
M. Wt: 373.416
InChI Key: DKPVESJUHTWKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality 4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imino-6-(4-(isopropyl)phenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Diazine derivatives have been investigated for their potential as anticancer agents. The compound’s structure and functional groups may contribute to inhibiting cancer cell growth or interfering with specific pathways. Researchers explore its efficacy against different cancer types, including leukemia, breast cancer, and lung cancer .

CDK Inhibition

The compound’s structure suggests it could act as a cyclin-dependent kinase (CDK) inhibitor. CDKs play a crucial role in cell cycle regulation, and inhibiting them can halt cell division. Investigating its potency against specific CDK isoforms (e.g., CDK2 and CDK5) is essential for drug development .

Antimicrobial Properties

Diazines often exhibit antimicrobial activity. Researchers study this compound’s effectiveness against bacteria, fungi, and parasites. Its potential as an antibacterial or antifungal agent could contribute to combating infectious diseases .

Diuretic Effects

Certain diazine derivatives possess diuretic properties, promoting urine production and aiding in fluid balance. Investigating whether this compound affects renal function could be relevant for treating conditions like hypertension or edema .

Antitubercular Agents

Given the global health challenge posed by tuberculosis, compounds with antitubercular activity are crucial. Researchers explore whether this diazine derivative shows promise against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Bioactivity Beyond Cancer

Apart from cancer-related applications, researchers investigate other bioactivities associated with diazines. These include anti-inflammatory effects, analgesic properties, and potential cardiovascular benefits. Understanding its interactions with biological targets is essential for drug development .

properties

IUPAC Name

4-amino-3-phenyl-6-(4-propan-2-ylphenyl)-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-12(2)13-8-10-14(11-9-13)19-23-16-17(20(27)25-19)24-21(28)26(18(16)22)15-6-4-3-5-7-15/h3-12H,22H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPKADEBZDJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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